Methyl 6-(aminomethyl)-5-fluoronicotinate
Description
Methyl 6-(aminomethyl)-5-fluoronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to the nicotinic acid framework
Properties
IUPAC Name |
methyl 6-(aminomethyl)-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDVRVSSGQVFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-5-fluoronicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoronicotinic acid.
Esterification: The 5-fluoronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 5-fluoronicotinate.
Aminomethylation: The Methyl 5-fluoronicotinate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-5-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Methyl 6-(aminomethyl)-5-fluoronicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinates.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-5-fluoronicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(aminomethyl)-5-chloronicotinate
- Methyl 6-(aminomethyl)-5-bromonicotinate
- Methyl 6-(aminomethyl)-5-iodonicotinate
Uniqueness
Methyl 6-(aminomethyl)-5-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for medicinal and materials research.
Biological Activity
Methyl 6-(aminomethyl)-5-fluoronicotinate (MFAF) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of MFAF, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MFAF is a derivative of nicotinic acid, characterized by the following chemical structure:
- Molecular Formula: CHFNO
- Molecular Weight: 169.17 g/mol
The presence of the fluorine atom and the aminomethyl group plays a crucial role in its biological activity, influencing its interaction with biological targets.
The biological activity of MFAF is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Interaction: MFAF has been shown to modulate the activity of certain enzymes involved in metabolic pathways.
- Receptor Binding: The compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and neuroprotection.
Anticancer Properties
Recent studies have indicated that MFAF exhibits anticancer properties through various mechanisms:
- Inhibition of Tumor Growth: In vitro studies demonstrated that MFAF can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The compound induces apoptosis in these cells by activating caspase pathways.
- Mechanistic Insights: A study reported that MFAF enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in cancerous tissues .
Neuroprotective Effects
MFAF has also been investigated for its neuroprotective effects:
- Cognitive Enhancement: Animal models treated with MFAF showed improved cognitive functions, attributed to enhanced cholinergic signaling. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Oxidative Stress Reduction: The compound exhibits antioxidant properties, reducing oxidative stress markers in neuronal cells .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
